Jak3/btk-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak3/btk-IN-4 is a potent inhibitor targeting both Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in various biological processes, including immune system function and cancer development. The simultaneous inhibition of JAK3 and BTK pathways exhibits synergistic effects, making this compound a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak3/btk-IN-4 involves multiple steps, including the formation of key intermediates through cyclization, chlorination, and oxidation reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Jak3/btk-IN-4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Applications De Recherche Scientifique
Jak3/btk-IN-4 has a wide range of scientific research applications, including:
Cancer Research: It has shown potential in improving antitumor T-cell immunity and enhancing the efficacy of immunotherapy.
Autoimmune Diseases: The compound is being investigated for its role in treating autoimmune diseases by inhibiting key signaling pathways.
Inflammatory Diseases: This compound is also being studied for its effects on inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
Jak3/btk-IN-4 exerts its effects by simultaneously inhibiting the JAK3 and BTK signaling pathways. JAK3 is involved in cytokine receptor signaling, while BTK plays a crucial role in B-cell receptor signaling. The inhibition of these pathways leads to reduced immune cell activation and proliferation, thereby exerting anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis.
Ibrutinib: A BTK inhibitor used for treating B-cell malignancies.
Ritlecitinib: Another dual inhibitor targeting JAK3 and BTK
Uniqueness
Jak3/btk-IN-4 is unique due to its dual inhibition of both JAK3 and BTK, which provides synergistic effects not seen with single-target inhibitors. This dual inhibition makes it a promising candidate for treating complex diseases involving multiple signaling pathways .
Propriétés
Formule moléculaire |
C21H25ClN8O |
---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1-[1-[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,8-diazaspiro[3.5]nonan-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H25ClN8O/c1-3-16(31)28-8-5-6-21(13-28)7-9-30(21)19-17-15(22)11-23-18(17)26-20(27-19)25-14-10-24-29(4-2)12-14/h3,10-12H,1,4-9,13H2,2H3,(H2,23,25,26,27) |
Clé InChI |
UEQJTAASROYNBA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)N4CCC45CCCN(C5)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.